molecular formula C19H18ClN3O5S B12339951 (R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B12339951
M. Wt: 435.9 g/mol
InChI Key: YBKACJBJPNLSGG-CQSZACIVSA-N
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Description

®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring, a morpholino group, and an oxazolidinone moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the thiophene-2-carboxylic acid derivative, which is then subjected to chlorination and subsequent coupling reactions with the appropriate amines and oxazolidinone derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding the mechanisms of various biochemical pathways.

Medicine

In medicine, ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide has potential applications as a therapeutic agent. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target, but it generally involves the formation of stable complexes that alter the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
  • (S)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
  • 5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of ®-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide lies in its specific stereochemistry and the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer, making it a valuable compound for studying stereoselective processes and developing enantiomerically pure drugs.

Biological Activity

(R)-5-Chloro-N-(4-(3-oxomorpholino)phenyl)-N-((2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide, a thiophene-based compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including case studies and experimental data.

The compound has a molecular formula of C19H18ClN3O5SC_{19}H_{18}ClN_3O_5S and a molecular weight of approximately 435.88 g/mol. It is characterized by the presence of a thiophene ring, which is known for its aromatic properties and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . A study demonstrated that related thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines, particularly Hep3B hepatocellular carcinoma cells. The most active compounds in this series showed IC50 values ranging from 5.46 to 12.58 µM, indicating potent activity against cancer cell viability .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Disruption of tubulin polymerization
2eHep3B12.58Induction of cell cycle arrest (G2/M)
St.1Hep3B23Inhibition of spheroid formation

The mechanism of action involves the inhibition of tubulin polymerization, similar to established chemotherapeutics like Combretastatin A-4 (CA-4). The interaction with tubulin has been confirmed through molecular docking studies, which revealed stable binding conformations .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A related study assessed various thiophene derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The derivatives exhibited significant antibacterial effects, with some showing activity indices comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacteriaActivity Index (%)
7bE. coli83.3
7bP. aeruginosa82.6

The structural modifications on the thiophene ring were found to enhance hydrophilicity and bioactivity, contributing to improved antimicrobial efficacy .

Antioxidant Properties

The antioxidant activity of thiophene derivatives has also been investigated. Compounds were evaluated using the ABTS assay, revealing that certain derivatives exhibited substantial antioxidant capacity, comparable to ascorbic acid .

Table 3: Antioxidant Activity of Thiophene Derivatives

Compound% Inhibition (ABTS)
7a62.0
3a54.9

Case Studies

A case study focused on a series of synthesized thiophene carboxamide derivatives demonstrated their effectiveness against colon cancer cells through both in vitro and in silico methods. The study employed density functional theory (DFT) calculations to predict binding affinities and interactions with target proteins, further supporting the biological relevance of these compounds in cancer therapy .

Properties

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)23(10-14-9-21-19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,26)/t14-/m1/s1

InChI Key

YBKACJBJPNLSGG-CQSZACIVSA-N

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N(C[C@H]3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N(CC3CNC(=O)O3)C(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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